molecular formula C76H104N18O19S2 B3273563 8-D-tryptophan-somatostatin CAS No. 58976-46-8

8-D-tryptophan-somatostatin

Cat. No. B3273563
CAS RN: 58976-46-8
M. Wt: 1637.9 g/mol
InChI Key: NHXLMOGPVYXJNR-ZPHDWPCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-D-tryptophan-somatostatin is a compound with the molecular formula C76H104N18O19S2 . It is also known by other names such as (D-Trp8)-Somatostatin-14 and SRIF-D-Trp8 . The IUPAC name for this compound is quite complex, indicating its intricate molecular structure .


Synthesis Analysis

The synthesis of somatostatin and D-Trp8-somatostatin involves assembling the peptides from three fragments, allowing for further syntheses of analogs with modifications at positions 1, 2, or 8 . N alpha-Bpoc protecting groups are used for the two major fragments .


Molecular Structure Analysis

The molecular weight of this compound is 1637.9 g/mol . The structure includes an indole ring, which is part of the tryptophan residue . The compound has a complex structure with multiple functional groups, contributing to its diverse biological activities .


Chemical Reactions Analysis

Tryptophan, an aromatic amino acid present in this compound, can undergo various types of interactions, such as π–cation or hydrogen bonds . It can also generate several oxidized products when subjected to oxidative stress .


Physical And Chemical Properties Analysis

This compound is a complex molecule with unique physico-chemical properties . Tryptophan, a component of this compound, plays a crucial role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .

Scientific Research Applications

Enhanced Potency and Specificity

Research indicates that certain analogues of somatostatin, which include modifications at the tryptophan residue, exhibit enhanced potency and specificity compared to natural somatostatin. For instance, analogues like D-5F-Trp8- and D-5Br-Trp8-somatostatin were found to be significantly more active than somatostatin in suppressing the release of growth hormone from cultured rat pituitary cells, with activities 25 and 30 times higher respectively (Meyers et al., 1978).

Somatostatin Receptor Selectivity

The selectivity of somatostatin analogues for somatostatin receptors (SSTRs) has been a focal point in research. For example, substitution with L-Qla8 in certain analogues resulted in high selectivity for SSTR1 and SSTR3 receptors, with affinities similar to that of somatostatin-14 (Ramón et al., 2011). This indicates that certain modifications can enhance receptor specificity, potentially leading to more targeted therapeutic applications.

Inhibition of Growth Hormone Release

Several studies have synthesized somatostatin analogues with modifications at the tryptophan position to examine their impact on the inhibition of growth hormone release. For example, octapeptide analogs of somatostatin containing N-terminal tryptophan demonstrated greater inhibitory effect on growth hormone release than somatostatin itself (Cai et al., 1987). These findings suggest potential applications in conditions characterized by excessive growth hormone secretion.

Conformational Analysis and Biological Activity

The role of tryptophan in somatostatin and its analogues has been explored through conformational analysis. This research helps to understand how modifications at the tryptophan residue affect the biological activity of somatostatin. For example, analogues with the tryptophan residue in the D-configuration were suggested to resemble the biologically active conformation of somatostatin at specific receptors controlling insulin release (Arison et al., 1978).

Impact on Hormonal Activity

Research also focuses on how the modification of the tryptophan residue in somatostatin influences its hormonal activity. For instance, studies have shown that replacing the tryptophan residue in somatostatin with other amino acids leads to diminished biological activity, highlighting the critical role of the tryptophan residue in eliciting full hormonal activity of somatostatin (Yabe et al., 1978).

Mechanism of Action

Target of Action

8-D-Tryptophan-Somatostatin is a synthetic analogue of the natural peptide hormone Somatostatin . The primary targets of this compound are the Somatostatin Receptors (SSTRs) . These receptors are G protein-coupled transmembrane receptors that inhibit adenylyl cyclase upon activation . They play a crucial role in the endocrine system and are involved in a range of physiological functions and pathological modifications .

Mode of Action

The compound interacts with its targets, the SSTRs, by binding to them . This binding inhibits the release of various hormones and neurotransmitters from a variety of cells . It also elicits anti-neoplastic actions on various tumors via direct or indirect effects, or a combination of both .

Biochemical Pathways

The compound affects the biochemical pathways related to the secretion of hormones and neurotransmitters . It is involved in the inhibition of secretory activity and intestinal motility, blood flow, inflammation response, conduction of pain and sensation, and modulation of the release of hormone factors and other neurotransmitters .

Pharmacokinetics

This compound, being an analogue of Somatostatin, shares similar pharmacological effects . It has a much longer duration of action and can be given subcutaneously . Both the intravenous and subcutaneous routes of injection of this compound are well tolerated . Its duration of action could be increased by substituting L-tryptophan for D-tryptophan in position 8 .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the release of insulin and glucagon, growth hormone, and thyroid-stimulating hormones . It also inhibits the release of gastric juice, intestinal juice, gastric acid, and other hormones . Moreover, it has been found to have anti-neoplastic actions on various tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with the Na+/K±ATPase is influenced by a tryptophan residue within the compound . Understanding the somatostatinergic-system-mediated inhibition as a substantial factor in the mechanisms of neuroplasticity, often disrupted in a plethora of brain pathologies , can provide insights into how environmental factors influence the compound’s action.

Future Directions

Peptide drug development, including compounds like 8-D-tryptophan-somatostatin, has made significant progress in the last decade . Future investigations are expected to focus on receptor regulation, cellular responsiveness to somatostatin, and the molecular mechanisms underlying these processes .

properties

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59-,62-,63-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXLMOGPVYXJNR-ZPHDWPCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H104N18O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1637.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58976-46-8
Record name 8-D-TRYPTOPHAN-SOMATOSTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1208M5SQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.